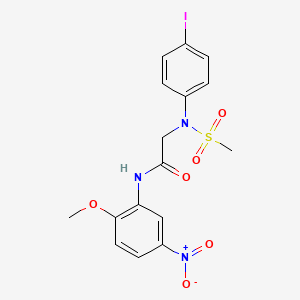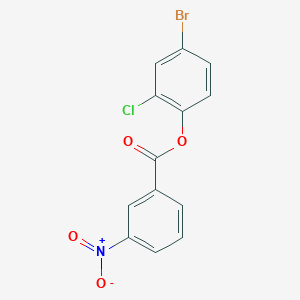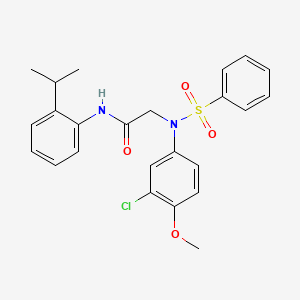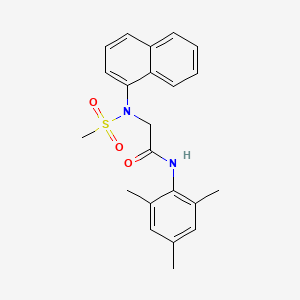![molecular formula C23H23ClN2O3S B3551812 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B3551812.png)
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)benzamide
Vue d'ensemble
Description
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)benzamide, commonly known as C646, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It has been shown to inhibit the activity of histone acetyltransferases (HATs) and has potential as a therapeutic agent for cancer treatment.
Mécanisme D'action
C646 inhibits the activity of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)benzamide by binding to the active site of the enzyme. This prevents the acetylation of histones, which in turn leads to changes in gene expression. The exact mechanism by which C646 exerts its anti-cancer effects is still under investigation.
Biochemical and Physiological Effects:
C646 has been shown to have anti-cancer effects in various types of cancer cells, including breast cancer, prostate cancer, and leukemia. It has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. C646 has also been shown to inhibit the growth and migration of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of C646 is its specificity for 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)benzamide, which makes it a valuable tool for studying the role of histone acetylation in cancer. However, C646 has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Additionally, the exact mechanism of action of C646 is still not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on C646. One area of interest is the development of more potent and selective HAT inhibitors. Additionally, further studies are needed to elucidate the mechanism of action of C646 and its effects on gene expression. C646 has also shown potential as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders, and further research in these areas is warranted.
Applications De Recherche Scientifique
C646 has been extensively studied in cancer research due to its ability to inhibit the activity of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)benzamide. This compound are enzymes that acetylate histones, which play a crucial role in gene expression. Aberrant histone acetylation has been linked to various types of cancer, and inhibition of this compound has been shown to have anti-cancer effects.
Propriétés
IUPAC Name |
4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(2,5-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-16-8-9-17(2)22(14-16)25-23(27)18-10-12-20(13-11-18)26(30(3,28)29)15-19-6-4-5-7-21(19)24/h4-14H,15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOWEXDYOOMHGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-2-biphenylyl-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3551733.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3551756.png)

![3-{5-(4-bromophenyl)-1-[(4-hydroxybenzoyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B3551786.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-phenylglycinamide](/img/structure/B3551809.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B3551814.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B3551826.png)

![ethyl 3-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoate](/img/structure/B3551832.png)
![N-(4-bromo-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B3551835.png)
![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3551840.png)
![4,5-dichloro-2-{[(2,4-dichlorophenyl)amino]carbonyl}benzoic acid](/img/structure/B3551849.png)